molecular formula C8H12O2 B13177474 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane CAS No. 7312-54-1

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane

Cat. No.: B13177474
CAS No.: 7312-54-1
M. Wt: 140.18 g/mol
InChI Key: CZIQVPJGFVFPOR-UHFFFAOYSA-N
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Description

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane is an organic compound with the molecular formula C8H12O2. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is notable for its unique structure, which includes a methylbutynyl group attached to the oxirane ring, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane typically involves the reaction of 2-methylbut-3-yn-2-ol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methylbutynyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

7312-54-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yloxymethyl)oxirane

InChI

InChI=1S/C8H12O2/c1-4-8(2,3)10-6-7-5-9-7/h1,7H,5-6H2,2-3H3

InChI Key

CZIQVPJGFVFPOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OCC1CO1

Origin of Product

United States

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